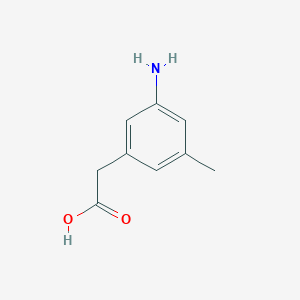
2,4-Di-tert-butylphenyl hydrogen phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylphenyl hydrogen phosphonate is an organophosphorus compound with the chemical formula C28H43O4P. It is known for its high thermal stability and low volatility, making it useful in various industrial applications. This compound is often used as a research chemical and in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Di-tert-butylphenyl hydrogen phosphonate is typically synthesized through the reaction of 2,4-di-tert-butylphenol with tri(2-chloroethyl) phosphite under basic conditions. The reaction involves a condensation process where the phenol and phosphite react to form the desired phosphonate compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butylphenyl hydrogen phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonites.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonites.
Substitution: Substituted phosphonates with different functional groups[][2].
Applications De Recherche Scientifique
2,4-Di-tert-butylphenyl hydrogen phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and stabilizer in organic synthesis.
Biology: Studied for its potential effects on cell growth and metabolism.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Used as a flame retardant and plasticizer in polymer production.
Mécanisme D'action
The mechanism by which 2,4-di-tert-butylphenyl hydrogen phosphonate exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell growth inhibition. The compound targets specific molecular pathways, including those involved in redox balance and membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another organophosphorus compound used as a stabilizer in polymers.
Bis(2,4-di-tert-butylphenyl) phosphate: Similar in structure but with different functional groups.
Uniqueness
2,4-Di-tert-butylphenyl hydrogen phosphonate is unique due to its specific hydrogen phosphonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its high thermal stability and low volatility make it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C14H22O3P+ |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
(2,4-ditert-butylphenoxy)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C14H21O3P/c1-13(2,3)10-7-8-12(17-18(15)16)11(9-10)14(4,5)6/h7-9H,1-6H3/p+1 |
Clé InChI |
DEQZNQLWWPBQMW-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O[P+](=O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)
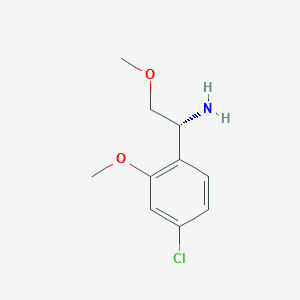
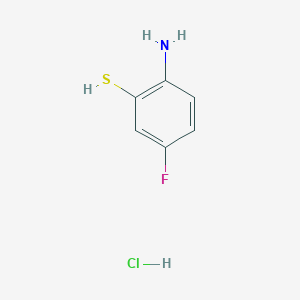

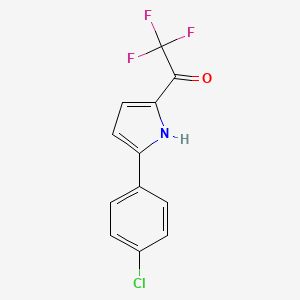
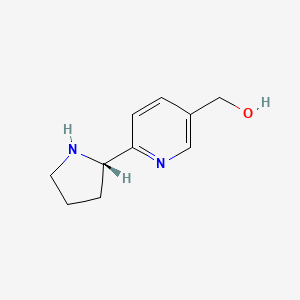

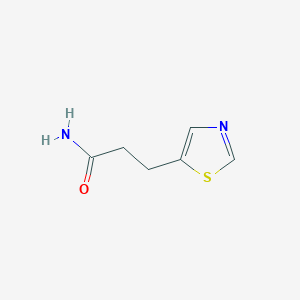

![(3aS,7aS)-octahydrofuro[2,3-c]pyridine](/img/structure/B12966668.png)


